Pyrazosulfuron-ethyl
Overview
Description
Pyrazosulfuron-ethyl is a highly active sulfonylurea herbicide that has been widely used for weed control in a variety of vegetables and other crops . It prevents the synthesis of essential amino acids by blocking cell division and weed growth . It is a selective and systemic herbicide, useful for controlling broadleaf weeds, sedges, and grassy weeds in paddy fields .
Synthesis Analysis
The synthesis of Pyrazosulfuron-ethyl involves the addition of crude sulfonyl isocyanate to a solution of 2-amino-4,6-dimethoxy pyrimidine in dry acetonitrile. The mixture is stirred at room temperature, and the resulting crystals are filtered, washed, and dried to obtain the title compound .
Molecular Structure Analysis
Pyrazosulfuron-ethyl shares the same basic structure as other sulfonylurea herbicides: a pyrazole ring linked to an identical pyrimidine through a sulfonylurea bridge . The only structural distinction of these sulfonylurea herbicides lies in the substitutions on the pyrazole ring .
Chemical Reactions Analysis
The hydrolytic transformation kinetics of Pyrazosulfuron-ethyl were investigated as a function of pH and temperature . The hydrolysis rate was pH-dependent and increased with increasing temperature . The hydrolysis of Pyrazosulfuron-ethyl was much faster in acidic or basic media than under neutral conditions . Both Pyrazosulfuron-ethyl and other sulfonylureas were subject to cleavage and contraction of the sulfonylurea bridge .
Scientific Research Applications
Effect on Soil Microbiology
Pyrazosulfuron-ethyl, commonly used in paddy fields, has been studied for its effects on soil microbiology, particularly regarding nitrogen transformation. An indoor incubation experiment revealed that soil urease activity was inhibited within 7 to 30 days, and soil nitrification and microbial biomass nitrogen were inhibited during the first 20 days of incubation. This indicates a significant impact of Pyrazosulfuron-ethyl on soil enzymatic activities and nitrogen cycling in paddy fields (Guan Lian-zhu, 2008).
Weed Control in Rice Nurseries
Pyrazosulfuron-ethyl has been found effective in controlling weeds in rice nurseries. A study showed that its application significantly reduced weed density and dry weight while increasing rice seedlings' biomass without any phytotoxic effects on the rice seedlings (N. Angiras & Suresh Kumar, 2005).
Degradation Behaviour in Water
The degradation behavior of Pyrazosulfuron-ethyl in water varies with pH. It degrades faster in acidic conditions, showing a half-life ranging from 2.6 days at pH 4 to 19.4 days at pH 7. This indicates that the stability and persistence of Pyrazosulfuron-ethyl in aquatic environments are highly dependent on the pH levels (S. Singh & Neera Singh, 2013).
Impact on Rice Yield
Studies on transplanted rice have shown that Pyrazosulfuron-ethyl can effectively manage weed species, leading to a higher grain yield of rice. The application of Pyrazosulfuron-ethyl at specific dosages resulted in a lower weed index and higher rice yields, demonstrating its effectiveness in agronomy (S. Pal et al., 2012).
Molecular Structure and Binding Affinity
The molecular structure of Pyrazosulfuron-ethyl, a potent agrochemical, has been analyzed, revealing intramolecular hydrogen bonds and zigzag chains along its axis. This structural understanding aids in comprehending its herbicidal activity and interactions with other substances (D. Chopra et al., 2004).
Binding Site in Human Serum Albumin
Research on Pyrazosulfuron-ethyl's interaction with human serum albumin (HSA) has shown significant binding affinity and identified the primary binding site in subdomain IIA of HSA. This study provides insights into the interaction between sulfonylurea herbicides and important physiological proteins (Fei Ding et al., 2010).
Future Directions
A better understanding of the molecular basis in Pyrazosulfuron-ethyl tolerant organisms will shed light on the adaptive mechanisms to this herbicide . This could potentially lead to the development of transgenic crops resistant to Pyrazosulfuron-ethyl . Additionally, there is a growing interest in using hemolymph as a standard methodology for toxicology assays, which could provide a reliable tool for assessing the toxicity of substances like Pyrazosulfuron-ethyl .
properties
IUPAC Name |
ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O7S/c1-5-27-12(21)8-7-15-20(2)11(8)28(23,24)19-14(22)18-13-16-9(25-3)6-10(17-13)26-4/h6-7H,5H2,1-4H3,(H2,16,17,18,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNQYGRXEXDAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058496 | |
Record name | Pyrazosulfuron-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazosulfuron-ethyl | |
CAS RN |
93697-74-6 | |
Record name | Pyrazosulfuron-ethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93697-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazosulfuron-ethyl [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093697746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazosulfuron-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZOSULFURON-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2T2626KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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